Technical Guide: Physical Properties of 3-(Difluoromethoxy)benzoic Acid
Technical Guide: Physical Properties of 3-(Difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique difluoromethoxy substituent can significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, making it a valuable building block in the design of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of 3-(Difluoromethoxy)benzoic acid, along with generalized experimental protocols for their determination.
Core Physical Properties
The following table summarizes the key physical and chemical properties of 3-(Difluoromethoxy)benzoic acid.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 105 °C |
| Boiling Point | 287.3 ± 30.0 °C (Predicted) |
| Density | 1.370 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.89 ± 0.10 (Predicted) |
| CAS Number | 4837-19-8 |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of benzoic acid derivatives.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature.
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating bath (e.g., paraffin oil)
-
Mortar and pestle
Procedure:
-
A small amount of the solid sample is finely powdered using a mortar and pestle.[1]
-
A capillary tube is sealed at one end by heating it in a flame.[2][3]
-
The open end of the capillary tube is pressed into the powdered sample to introduce a small amount of the compound.
-
The capillary tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]
-
The thermometer and capillary tube assembly are immersed in a heating bath (e.g., Thiele's tube filled with paraffin oil).[3]
-
The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[4]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[1]
-
The melting point is reported as the range T1-T2.[5]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Principle: A small amount of the liquid is heated, and the temperature at which it boils is recorded. For small sample quantities, the Siwoloboff method is often employed.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source
Procedure (Siwoloboff Method):
-
A small volume of the liquid sample (about 0.5 mL) is placed in a small test tube.[6]
-
A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube containing the liquid.[7]
-
The test tube is attached to a thermometer and immersed in a heating bath.[6]
-
The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]
-
The heating is then stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.
Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a mixed solvent system like acetonitrile-water)[8][9]
Procedure:
-
A known amount of the benzoic acid derivative is dissolved in a suitable solvent to prepare a solution of known concentration.[8]
-
The pH electrode is calibrated using standard buffer solutions.
-
The acid solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
The standardized base solution is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
-
The titration is continued until the pH has passed the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa can be determined from the pH at the half-equivalence point.[8][9]
Spectral Data
-
¹H NMR: Signals corresponding to the aromatic protons and the proton of the difluoromethoxy group would be expected. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The difluoromethoxy proton would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Signals for the seven carbon atoms in distinct chemical environments would be observed. The carboxylic acid carbon would be significantly downfield (typically >165 ppm). The carbon of the difluoromethoxy group would show a triplet due to one-bond coupling with the fluorine atoms.[10]
-
FTIR: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-O stretching vibrations, and absorptions corresponding to the aromatic ring and C-F bonds.[11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[12]
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and spectral characterization of a synthesized chemical compound like 3-(Difluoromethoxy)benzoic acid.
Figure 1. A logical workflow for the characterization of a chemical compound.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 4. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. geo.fu-berlin.de [geo.fu-berlin.de]
